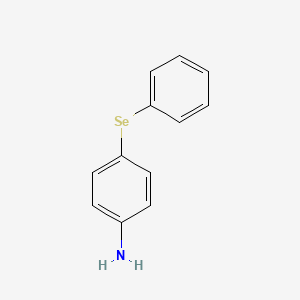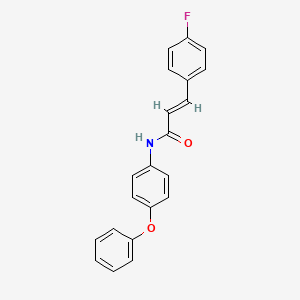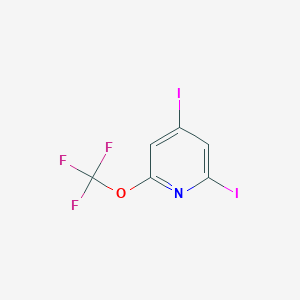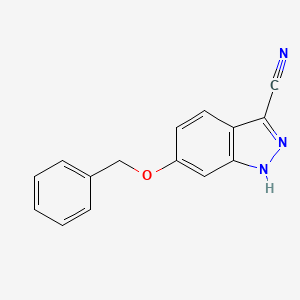![molecular formula C32H41N5O9 B14804674 N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B14804674.png)
N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the benzyl, methyl, and phenylmethoxyethyl groups. The final step involves the addition of the amino and dihydroxybutanedioic acid moieties. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors. Additionally, the use of catalysts and automated systems can further improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share some structural similarities and have been studied for their anti-tubercular activity.
Imidazo[1,2-a]pyridine derivatives: These compounds have a similar core structure and are known for their broad spectrum of biological activity.
Benzimidazole derivatives: These compounds are also structurally related and have been evaluated for their anti-inflammatory properties.
Uniqueness
What sets N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its specific structure may also confer unique biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C32H41N5O9 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
N-[2-[(3aS)-3a-benzyl-2-methyl-3-methylidene-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-phenylmethoxyethyl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C28H35N5O3.C4H6O6/c1-20-28(17-21-11-7-5-8-12-21)19-33(16-15-23(28)31-32(20)4)25(34)24(30-26(35)27(2,3)29)36-18-22-13-9-6-10-14-22;5-1(3(7)8)2(6)4(9)10/h5-14,24H,1,15-19,29H2,2-4H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t24?,28-;/m0./s1 |
InChI Key |
SCMXBXWNHVEJNW-OYSFOJSOSA-N |
Isomeric SMILES |
CC(C)(C(=O)NC(C(=O)N1CCC2=NN(C(=C)[C@@]2(C1)CC3=CC=CC=C3)C)OCC4=CC=CC=C4)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C(=O)NC(C(=O)N1CCC2=NN(C(=C)C2(C1)CC3=CC=CC=C3)C)OCC4=CC=CC=C4)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-3-hydroxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B14804608.png)
![Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)propyl]carbamate](/img/structure/B14804624.png)

![(6R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B14804632.png)



![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14804653.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14804660.png)

![4,4-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]adamantane-1-carboxamide](/img/structure/B14804665.png)


